molecular formula C17H17FN6O2 B2679691 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320465-70-9

6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2679691
CAS No.: 2320465-70-9
M. Wt: 356.361
InChI Key: UZSLDYLMOALTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline moiety linked to a piperazine ring, which is further connected to a pyrimidine dione structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of 7-fluoroquinazoline: Starting from a suitable fluorinated aromatic precursor, the quinazoline ring is constructed through cyclization reactions.

    Piperazine Derivatization: The quinazoline intermediate is then reacted with piperazine under controlled conditions to form the 7-fluoroquinazolin-4-yl piperazine derivative.

    Pyrimidine Dione Attachment: Finally, the piperazine derivative is coupled with a pyrimidine dione precursor, often using condensation reactions facilitated by catalysts or activating agents.

Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The fluorine atom on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Studied for its reactivity and stability under different chemical conditions.

Biology and Medicine:

  • Investigated for potential use as an anti-cancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
  • Explored for its antimicrobial properties, particularly against resistant bacterial strains.

Industry:

  • Potential applications in the development of new pharmaceuticals.
  • Used in research for the development of diagnostic agents.

Mechanism of Action

The mechanism of action of 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to interact with tyrosine kinases, inhibiting their activity and thus interfering with signal transduction pathways crucial for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

    6-(4-(7-chloroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-(7-bromoquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in 6-(4-(7-fluoroquinazolin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro or bromo analogs.
  • Fluorine’s electronegativity and small size can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-22-15(25)9-14(21-17(22)26)23-4-6-24(7-5-23)16-12-3-2-11(18)8-13(12)19-10-20-16/h2-3,8-10H,4-7H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSLDYLMOALTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.